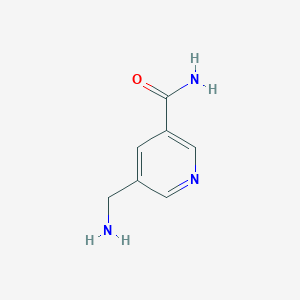

5-(Aminomethyl)nicotinamide

Description

5-(Aminomethyl)nicotinamide is a nicotinamide derivative characterized by an aminomethyl (-CH2NH2) substitution at the 5-position of the pyridine ring. For example, nicotinamide-linked prodrugs of 5-aminosalicylic acid (5-ASA) demonstrate enhanced therapeutic effects compared to parent drugs like sulfasalazine .

Properties

IUPAC Name |

5-(aminomethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-2-5-1-6(7(9)11)4-10-3-5/h1,3-4H,2,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSNZGFTBTXVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620631 | |

| Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473924-60-6 | |

| Record name | 5-(Aminomethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473924-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)nicotinamide typically involves the reaction of nicotinamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the aminomethyl group at the desired position on the nicotinamide ring. The reaction can be represented as follows: [ \text{Nicotinamide} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-(Aminomethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in cellular metabolism and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a neuroprotective agent.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism. The compound may also influence signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(Aminomethyl)nicotinamide and related compounds:

Key Findings:

Biological Activity: Nicotinamide-linked prodrugs (e.g., Compound 5b) exhibit significantly higher anti-inflammatory activity than sulfasalazine, a benchmark drug for inflammatory bowel disease .

5-Aminonicotinic acid replaces the aminomethyl group with a carboxylic acid, limiting its direct therapeutic use but expanding its utility in synthesizing metal-organic frameworks or coordination polymers .

Nicotinamide derivatives like Compound 5b are subject to pharmaceutical quality standards, ensuring purity and consistency in drug formulations .

Research and Regulatory Considerations

- Synthetic Methods : Nicotinamide derivatives are synthesized via refluxing nicotinamide with chloroacetyl-5-ASA esters in acetonitrile, requiring 7–10 days for completion .

- Quality Control : Reference standards such as 1-Methylnicotinamide Iodide (CAS 6456-44-6) and Nicotinic Acid (CAS 59-67-6) are critical for validating nicotinamide-based pharmaceuticals .

Biological Activity

5-(Aminomethyl)nicotinamide (also known as 5-AMN) is a derivative of nicotinamide, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis Methods:

this compound can be synthesized through various methods, including:

- Reaction with Formaldehyde and Ammonia: This method involves the reaction of nicotinamide with formaldehyde and ammonia under controlled conditions to ensure selective formation of the aminomethyl group.

- Hydrochloric Acid Reaction: The synthesis of this compound dihydrochloride can be achieved by reacting 5-nicotinamide ethanolamine with hydrochloric acid.

Chemical Properties:

- Molecular Formula: C7H10N4O

- Molecular Weight: 150.18 g/mol

- Solubility: Highly soluble in water at room temperature.

Biological Mechanisms

This compound exhibits several biological activities primarily through its role in cellular metabolism and signaling pathways. It is believed to modulate the activity of enzymes involved in metabolic processes, influencing cell growth and differentiation.

Mechanism of Action:

- NAD+ Precursor: It acts as a precursor to nicotinamide adenine dinucleotide (NAD+), an essential cofactor in redox reactions critical for energy production within cells.

- Enzyme Modulation: The compound may inhibit or activate specific enzymes, thereby affecting various metabolic pathways.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent:

- Antioxidant Properties: Similar to other nicotinamide derivatives, it may exhibit antioxidant effects, protecting cells from oxidative stress.

- Antimicrobial Activity: Research has indicated that nicotinamide derivatives possess antimicrobial properties against pathogens such as Mycobacterium tuberculosis and HIV . This suggests that this compound could also have similar effects.

- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted the potential of nicotinamide derivatives in treating HIV-M. tuberculosis coinfection, noting that these compounds could lead to new therapeutic strategies .

- In vitro assays have demonstrated that this compound can reduce cytotoxicity in cultured mammalian cells, indicating its safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.